molecular formula C18H25N5O B6564179 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide CAS No. 946267-68-1

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide

Cat. No. B6564179
CAS RN: 946267-68-1
M. Wt: 327.4 g/mol
InChI Key: ZMLQJUWBHUBISG-UHFFFAOYSA-N
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Description

The compound “N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide functional group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen . The presence of the dimethylamino group suggests that this compound might have some basic properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could be involved in hydrolysis reactions, while the pyrimidine ring might undergo substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Mechanism of Action

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide is a potent inhibitor of AChE, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the amount of acetylcholine in the brain, which can have beneficial effects on memory and learning.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved memory and learning. Additionally, this compound has been found to have neuroprotective effects, as well as anticonvulsant and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide has several advantages for use in laboratory experiments. It is a potent inhibitor of AChE, which makes it useful for studying the effects of cholinergic drugs on the nervous system. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, this compound has several limitations. It is not approved for use in humans, and its effects on the human body are not yet fully understood.

Future Directions

There are several future directions that can be explored with N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide. One potential direction is to further study the effects of this compound on the nervous system, as well as its potential applications in the treatment of neurological disorders. Additionally, this compound could be further studied for its potential use as an anticholinesterase drug for the treatment of Alzheimer’s disease. Finally, this compound could be further studied for its potential use as an antidepressant and anticonvulsant drug.

Synthesis Methods

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide is synthesized through a multi-step process. The first step involves the synthesis of the parent compound 3-methylbutanamide, which is then reacted with phenylalanine to form the amide derivative. The amide is then reacted with dimethylamine to form this compound. The entire process requires several purification steps to obtain the desired product.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide has been studied for its potential applications in scientific research. It has been used to study the structure and function of AChE, as well as its inhibition of the enzyme. This compound has also been used to study the effects of cholinergic drugs on the nervous system. Additionally, it has been used to study the effects of anticholinesterase drugs on the brain, as well as the effects of these drugs on memory and learning.

properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12(2)10-17(24)20-14-6-8-15(9-7-14)21-18-19-13(3)11-16(22-18)23(4)5/h6-9,11-12H,10H2,1-5H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLQJUWBHUBISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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